Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a heterocyclic compound featuring a benzo[c]thiophene core fused with a tetrahydro ring system. Key structural features include:
- Position 3: A methylthio (-SCH₃) group.
- Position 4: A methoxyimino (-N-OCH₃) substituent.
- Position 1: An ethyl carboxylate (-COOEt) ester.
This compound is hypothesized to exhibit biological activity due to structural similarities to adenosine receptor antagonists (e.g., BTH4) and other bioactive tetrahydrobenzothiophene derivatives .
Properties
IUPAC Name |
ethyl (4E)-4-methoxyimino-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-4-17-12(15)11-8-6-5-7-9(14-16-2)10(8)13(18-3)19-11/h4-7H2,1-3H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFWTKKNQLHEQX-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=NOC)C2=C(S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2CCC/C(=N\OC)/C2=C(S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H17N O3S2
- Molecular Weight : 299.41 g/mol
- CAS Number : 172516-38-0
This compound belongs to the class of benzo[c]thiophene derivatives, which are known for diverse pharmacological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzo[c]thiophene showed activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Benzo[c]thiophene derivatives have been explored for anticancer activity. This compound has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells through the activation of caspase pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
- Antimicrobial Study : A study involving the synthesis and testing of various benzo[c]thiophene derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used for comparison .
- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that it may activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Scientific Research Applications
Synthesis Pathways
Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate serves as an intermediate in various synthetic pathways aimed at producing biologically active compounds. Notable synthesis examples include:
- Transformation into Thiazolo[5,4-c]pyridine Derivatives : The compound can react with aromatic amines and monosubstituted hydrazines to yield substituted thiazolo derivatives that have potential pharmaceutical applications.
- Formation of Fused Thiophene Derivatives : Its reactivity with benzoylacetonitrile has been explored to produce a range of fused thiophene derivatives, indicating its versatility in creating pharmacologically relevant structures.
- Hypnotic Activity Compounds : The conversion of related tetrahydrobenzo[c]thiophene derivatives into various heterocyclic compounds has shown promise in developing drugs targeting the central nervous system.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Properties : Compounds derived from this structure have been investigated for their antimicrobial effects against various pathogens.
- CNS Activity : Several studies have highlighted the potential of these compounds in treating conditions related to the central nervous system due to their hypnotic and sedative properties.
Case Studies
- Pharmaceutical Development : A study demonstrated the efficacy of synthesized thiazolo derivatives from this compound against specific bacterial strains. The findings suggested that these derivatives could serve as lead compounds for antibiotic development.
- Therapeutic Applications in CNS Disorders : Research focused on the hypnotic effects of synthesized derivatives indicated significant promise for treating insomnia and anxiety disorders. The study provided insights into the mechanisms by which these compounds exert their effects on neurotransmitter systems.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. For example:
- Saponification with NaOH/ethanol yields the corresponding carboxylic acid derivative.
- Acidic hydrolysis (e.g., HCl/H₂O) produces benzo[c]thiophene-1-carboxylic acid .
Key parameters :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M NaOH, ethanol, reflux | 4-(methoxyimino)-3-(methylthio)-...-carboxylic acid | 85–90 | |
| 6M HCl, 80°C | Same as above | 78 |
Oxidation and Reduction
The methoxyimino (CH₃O-N=) and methylthio (SCH₃) groups are redox-active:
- Oxidation of methylthio : Using H₂O₂ or mCPBA converts SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .
- Reduction of methoxyimino : Catalytic hydrogenation (H₂/Pd-C) reduces the imino group to NH, forming ethyl 4-amino-3-(methylthio)-...-carboxylate .
Comparative reactivity :
| Reagent | Site Modified | Product Affinity (A₁ receptor, Kᵢ μM) |
|---|---|---|
| H₂O₂ | SCH₃ → SOCH₃ | 32.7 ± 2.3 (vs. 1.93 ± 0.21 for SCH₃) |
| H₂/Pd-C | N-OCH₃ → NH | 17.5 ± 2.2 |
Nucleophilic Substitution
The methylthio group participates in nucleophilic displacement:
- With benzylthiolate: SCH₃ replaced by S-benzyl, forming ethyl 3-(benzylthio)-4-(methoxyimino)-...-carboxylate .
- With amines: Thioether displacement yields aminothiophene derivatives.
Example :
| Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Target compound | Benzylthiol (PhCH₂SH) | 3-(benzylthio) derivative | 65–72 |
Cyclization and Ring-Opening
The tetrahydrobenzo[c]thiophene core enables cycloaddition and ring modifications:
- Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form polycyclic adducts.
- Ring-opening : Strong bases (e.g., LDA) cleave the thiophene ring, yielding open-chain disulfides .
Functional Group Interconversion
The methoxyimino group can be transformed:
- Condensation reactions : Reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones.
- Methoxyimino → Keto : Acidic hydrolysis converts N-OCH₃ to ketone (C=O), reverting to ethyl 4-oxo-3-(methylthio)-...-carboxylate .
Structural impact :
| Modification | A₁ Receptor Affinity (Kᵢ μM) | A₂ₐ/A₁ Selectivity |
|---|---|---|
| 4-Keto (reference) | 1.93 ± 0.21 | 1.9 |
| 4-Methoxyimino | 17.5 ± 2.2 | 2.1 |
Comparative Reactivity Table
Key derivatives and their synthetic utility:
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural and functional differences between the target compound and its analogues:
Key Differences and Implications
(a) Substituent Effects on Bioactivity
- Position 4: The methoxyimino group in the target compound replaces the oxo group in BTH4. In contrast, the hydroxy group in the analog from may increase polarity, affecting bioavailability .
Position 3 :
- The methylthio group in the target compound is smaller than the benzylthio group in BTH4, reducing steric hindrance and possibly improving binding affinity to target receptors .
- Ethyl/allyl/butylthio variants (–20) demonstrate that longer alkyl chains increase lipophilicity, which may influence membrane permeability .
(b) Core Structure Variations
- Benzo[c]thiophene vs. Benzo[b]thiophene :
Pharmacological and Physicochemical Properties
- The lower molecular weight and logP of the target compound compared to BTH4 suggest improved solubility and oral bioavailability.
Q & A
Advanced Research Question
- 1H/13C NMR : The methoxyimino (-ONOMe) group exhibits distinct shifts:
- 1H NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while imino protons (if present) appear as broad signals at δ ~8–10 ppm .
- 13C NMR : The imino carbon (C=N) appears at δ ~150–160 ppm, and the carbonyl (C=O) at δ ~165–170 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1570–1600 cm⁻¹) confirm functional groups .
- LC-MS : Accurate mass analysis (e.g., HRMS-ESI) distinguishes between isomeric forms, as seen in related compounds with similar substituents .
Note : X-ray crystallography is recommended for unambiguous confirmation of stereochemistry, as demonstrated in structurally related ethyl tetrahydrobenzo[b]thiophene carboxylates .
What strategies mitigate side reactions during the introduction of the methylthio (-SMe) group in this compound?
Advanced Research Question
The methylthio group is prone to oxidation or displacement under acidic/basic conditions. Mitigation strategies include:
- Protection of reactive sites : Use of temporary protecting groups (e.g., acetyl) on the thiophene ring during functionalization .
- Controlled reaction pH : Neutral or mildly basic conditions (pH 7–8) minimize sulfide oxidation .
- Low-temperature reactions : Conducting substitutions at 0–25°C reduces unwanted nucleophilic attacks, as shown in analogous syntheses .
How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Advanced Research Question
- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the electron-deficient thiophene ring may act as a reactive center .
- Molecular Docking : Simulations with bacterial enzymes (e.g., DNA gyrase) can hypothesize antibacterial mechanisms, guided by structural analogs with documented activity .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties, such as logP (~4.0 for similar compounds), indicating moderate lipophilicity .
What are the challenges in purifying this compound, and what chromatographic techniques are most effective?
Basic Research Question
Purification challenges arise from polar byproducts (e.g., unreacted amines) and isomers. Effective methods include:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients separates nonpolar impurities .
- Recrystallization : Ethanol or 1,4-dioxane yields high-purity crystals (>98%) by exploiting solubility differences .
- HPLC : Reverse-phase C18 columns resolve closely related derivatives, as demonstrated for ethyl tetrahydrobenzo[b]thiophene carboxamides .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Advanced Research Question
- Stability Profile :
- Light-sensitive : The methoxyimino group undergoes photodegradation; store in amber vials at -20°C .
- Hydrolytic degradation : In aqueous buffers (pH >7), ester hydrolysis generates carboxylic acid derivatives .
- Degradation Analysis : LC-MS/MS identifies major degradation products, such as 4-(methoxyimino)-3-(methylthio)benzoic acid .
What synthetic modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) evaluated?
Advanced Research Question
- Modifications :
- SAR Evaluation :
- In vitro assays : Test antibacterial activity against Gram-positive/negative strains (MIC values) .
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, increasing substitution rates at the thiophene ring. For example:
- Solvent Dielectric Constant (ε) : Higher ε correlates with faster kinetics for reactions involving charged intermediates .
- Case Study : In ethanol (ε = 24.3), substitution at the 3-methylthio group proceeds 50% slower than in DMF (ε = 37.0) .
What analytical standards and controls ensure reproducibility in quantifying this compound in complex matrices?
Basic Research Question
- Internal Standards : Deuterated analogs (e.g., ethyl 4-(methoxyimino-d₃)-3-(methylthio) derivatives) correct for matrix effects in LC-MS .
- Calibration Curves : Linear ranges (0.1–100 µg/mL) with R² >0.99 validate quantification methods .
- Quality Controls : Spike-and-recovery experiments in biological samples (e.g., plasma) assess accuracy (85–115%) .
How can green chemistry principles be applied to the synthesis of this compound to reduce environmental impact?
Advanced Research Question
- Solvent Replacement : Substitute 1,4-dioxane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize triethylamine on silica gel to enable reuse over 5 cycles without yield loss .
- Waste Minimization : Microwave-assisted synthesis reduces reaction time by 60%, lowering energy consumption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
